1,1-Dichlorosilacyclobutane

Catalog No.
S1894364
CAS No.
2351-33-9
M.F
C3H6Cl2Si
M. Wt
141.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichlorosilacyclobutane

CAS Number

2351-33-9

Product Name

1,1-Dichlorosilacyclobutane

IUPAC Name

1,1-dichlorosiletane

Molecular Formula

C3H6Cl2Si

Molecular Weight

141.07 g/mol

InChI

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2

InChI Key

PASYEMKYRSIVTP-UHFFFAOYSA-N

SMILES

C1C[Si](C1)(Cl)Cl

Canonical SMILES

C1C[Si](C1)(Cl)Cl

1,1-Dichlorosilacyclobutane is characterized by its four-membered ring structure containing silicon and chlorine atoms. The molecular formula of this compound is C₄H₆Cl₂Si, and it has a CAS number of 2351-33-9. The compound features a dichlorosilane moiety that contributes to its reactivity and potential applications in various fields. It is typically presented as a colorless to pale yellow liquid with a pungent odor and is classified as highly flammable and reactive with water .

DCS is classified as a hazardous material. It can react with water to release hydrochloric acid (HCl), a corrosive and toxic gas [].

  • Safety Data Sheet (SDS): Information on specific hazards, handling procedures, and safety precautions can be found in the compound's SDS [].

The chemical reactivity of 1,1-dichlorosilacyclobutane is significant due to the presence of chlorine atoms. Key reactions include:

  • Hydrolysis: When exposed to water, 1,1-dichlorosilacyclobutane can react violently, producing hydrochloric acid and silanol compounds. This reaction can release flammable gases .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles in substitution reactions, making it useful in synthesizing other organosilicon compounds .

These reactions highlight the compound's potential for further chemical transformations.

Synthesis of 1,1-dichlorosilacyclobutane can be achieved through several methods:

  • Direct Chlorination: This method involves chlorinating a suitable silacyclobutane precursor using chlorine gas or other chlorinating agents.
  • Cyclization Reactions: Starting from linear silanes or siloxanes, cyclization can occur under specific conditions (e.g., heat or catalysts) to form the cyclic structure of 1,1-dichlorosilacyclobutane .

These synthetic routes allow for the production of the compound from readily available materials.

1,1-Dichlorosilacyclobutane has various applications in fields such as:

  • Material Science: It serves as an intermediate in the synthesis of advanced materials like silicone polymers.
  • Chemical Synthesis: The compound can be utilized in organic synthesis as a building block for creating more complex organosilicon compounds.
  • Research: Its unique properties make it a subject of study in research related to organosilicon chemistry and materials science .

Studies on the interactions of 1,1-dichlorosilacyclobutane primarily focus on its reactivity with water and various nucleophiles. As mentioned earlier, it reacts violently with water, which poses significant risks during handling. Additionally, its reactivity with amines and alcohols can lead to the formation of new silicon-containing compounds .

Several compounds share structural or functional similarities with 1,1-dichlorosilacyclobutane. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methylene-1,1-dichlorosilacyclobutaneCyclic organosiliconContains a methylene group enhancing reactivity
1-ChlorosilacyclobutaneCyclic organosiliconContains only one chlorine atom
TrichlorosilaneLinear organosiliconContains three chlorine atoms; highly reactive

Uniqueness of 1,1-Dichlorosilacyclobutane

What sets 1,1-dichlorosilacyclobutane apart from these similar compounds is its specific dichloro substitution pattern on the silicon atom within a four-membered ring structure. This configuration influences its chemical behavior and potential applications in ways that differ from both linear and other cyclic organosilicon compounds.

1,1-Dichlorosilacyclobutane represents a significant organosilicon compound characterized by its four-membered ring structure containing silicon and two chlorine substituents [1] [2] [3]. The molecular formula C₃H₆Cl₂Si corresponds to a molecular weight of 141.07 g/mol, with the compound existing as a colorless to yellow liquid under standard conditions [1] [4]. This cyclic organosilicon species exhibits distinctive synthetic challenges due to the inherent ring strain associated with the four-membered silacyclobutane framework [5] [6].

Industrial-Scale Production Techniques

Industrial synthesis of 1,1-dichlorosilacyclobutane requires carefully controlled reaction conditions to achieve economical yields while maintaining product purity [7] [8]. The production methodologies employed at industrial scale emphasize continuous processes that can accommodate the thermal and chemical stability requirements of the target compound [9] [10].

Cyclotrimethylene Dichlorosilane Synthesis Pathways

The primary industrial synthesis pathway involves the thermal decomposition of dichlorosilane precursors under controlled atmospheric conditions [7] [11]. Research conducted on dichlorosilane disproportionation reactions demonstrates that trichlorosilane serves as a key starting material, undergoing catalytic conversion according to the equilibrium: 2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂ [11]. The formation of cyclotrimethylene dichlorosilane proceeds through ring-closing mechanisms that require precise temperature control between 40-50°C to prevent decomposition of the desired cyclic product [7].

Industrial implementations utilize continuous flow reactors equipped with distillation columns for immediate product separation [7]. The reaction mixture is maintained at boiling conditions, with dichlorosilane components removed as gaseous products immediately upon formation [7]. This approach minimizes residence time and reduces the formation of unwanted polymerization products [7]. Temperature regulation proves critical, as exceeding the boiling point of the reaction mixture leads to decreased selectivity and increased formation of tetrachlorosilane byproducts [7].

The synthesis pathway demonstrates improved efficiency when employing supported catalyst systems [7]. Silica-based supports with surface areas ranging from 150-250 m²/cm³ provide optimal catalytic performance [7]. Alkylamino trialkoxysilane species are chemically bound to the catalyst support through condensation reactions in the presence of water, followed by careful drying procedures [7]. This heterogeneous catalysis approach enables better control over reaction selectivity while facilitating catalyst recovery and reuse [7].

Catalyst Systems for Ring-Closing Reactions

The development of efficient catalyst systems for ring-closing reactions represents a fundamental aspect of industrial 1,1-dichlorosilacyclobutane production [12] [13]. Lewis acid catalysts, particularly aluminum chloride and ferric chloride, demonstrate exceptional activity in promoting cyclization reactions [12] [8]. The implementation of these catalytic systems requires careful consideration of catalyst loading, typically ranging from 0.02 to 0.2 weight percent relative to the substrate [8] [10].

Ferric chloride exhibits superior performance in the catalytic decomposition of dichlorodibutyl ether intermediates, which form during certain synthetic pathways [8]. The catalytic process operates at temperatures between 130-180°C, with the ferric chloride facilitating the breaking of ether linkages while promoting cyclization [8]. Fractional distillation techniques enable the recovery of pure 1,1-dichlorosilacyclobutane containing less than 0.1% by weight of ether impurities [8].

Advanced catalyst development has focused on transition metal complexes capable of mediating carbon-silicon bond formation [13]. Rhodium-based catalysts, particularly those containing BINAP ligands, demonstrate remarkable selectivity in silacyclobutane formation reactions [13]. The catalytic mechanism involves carbon-silicon bond activation followed by reductive elimination processes [13]. Density functional theory calculations reveal that steric hindrance induced by bulky phosphine ligands influences the selectivity between different reaction pathways [13].

Palladium catalyst systems offer alternative approaches for ring-closing metathesis reactions [14]. The combination of Pd(MeCN)₂Cl₂ with tBuDavePhos ligands provides effective catalysis for intermolecular coupling-cyclization reactions [14]. These systems operate at temperatures around 100°C under nitrogen atmosphere, achieving yields ranging from 62-89% depending on substrate structure [14]. The catalytic cycle involves oxidative addition of carbon-silicon bonds followed by insertion and reductive elimination steps [14].

Laboratory-Scale Preparative Approaches

Laboratory synthesis methodologies for 1,1-dichlorosilacyclobutane encompass diverse strategies tailored to research applications requiring high purity materials [15] [16] [17]. These preparative approaches prioritize synthetic flexibility and product characterization over large-scale production efficiency [15] [17].

Gas-Phase vs. Liquid-Phase Synthesis Optimization

Gas-phase synthesis methodologies offer distinct advantages for 1,1-dichlorosilacyclobutane preparation, particularly regarding thermal decomposition pathways [18] [19] [20]. The thermal decomposition of silacyclobutane precursors in gas-phase reactors occurs at temperatures ranging from 400-900°C [18] [20]. Hot-wire chemical vapor deposition chambers equipped with heated filaments enable controlled decomposition of starting materials [18] [20].

Research employing vacuum ultraviolet laser single-photon ionization mass spectrometry demonstrates that silacyclobutane decomposition initiates at filament temperatures as low as 900°C [20]. The decomposition process generates both silicon-containing species (silylene, methylsilylene, silene) and carbon-containing fragments (ethylene, propylene) [20]. The formation of ethylene products predominates over propylene formation under these conditions [20]. Mechanistic studies indicate that propylene formation proceeds through 1,2-hydrogen migration to form n-propylsilylene intermediates, followed by equilibration with silacyclopropane species [20].

Gas-phase synthesis demonstrates superior heat transfer efficiency compared to liquid-phase alternatives [18]. The reduced pressure conditions, typically maintained at 12-16 torr, facilitate rapid product removal and minimize secondary reactions [17]. Quartz pyrolysis tubes packed with quartz chips provide inert reaction environments suitable for high-temperature processes [17]. Product collection requires efficient condensation systems, typically employing traps cooled to -78°C or -196°C [17].

Liquid-phase synthesis approaches offer enhanced control over reaction selectivity and catalyst performance [16] [12]. Transsilylation reactions conducted in ethereal solutions at room temperature provide excellent conversion rates [16]. The reaction of 1,1-dichlorosilacyclobutane with trimethylsilyl N′-ethylideneacetohydrazonate in diethyl ether solution proceeds over 20 hours to yield hexacoordinated silacyclobutane complexes with 99% efficiency [16]. These mild reaction conditions preserve functional group integrity while enabling precise stoichiometric control [16].

Liquid-phase methodologies facilitate the use of homogeneous catalyst systems that provide better selectivity control compared to gas-phase processes [12]. The implementation of bis(perchlorocatecholato)silane as a Lewis superacid catalyst enables carbon-oxygen bond metathesis reactions with exceptional efficiency [12]. This catalytic system outperforms previously reported methods for polyether degradation and ring-closing metathesis applications [12]. The catalyst demonstrates low propensity for polydentate substrate binding, preventing catalyst deactivation while maintaining high Lewis acidity [12].

Purification and Isolation Protocols

The purification of 1,1-dichlorosilacyclobutane requires specialized techniques to address the compound's reactivity and volatility characteristics [1] [17] [4]. Fractional distillation represents the primary purification method, with the compound exhibiting a boiling point range of 113-115°C at atmospheric pressure [1] [4]. The relatively low boiling point necessitates careful temperature control during distillation operations to prevent thermal decomposition [1].

Vacuum distillation techniques provide enhanced purification efficiency while operating at reduced temperatures [17] [10]. The implementation of reduced pressure conditions, typically 0.1 torr, enables distillation at temperatures below 50°C [17]. This approach proves particularly beneficial for thermally sensitive derivatives or when seeking to minimize polymerization side reactions [17]. Precision fractionating columns with multiple theoretical plates enable separation of closely boiling impurities [10].

Sublimation procedures offer alternative purification approaches for solid derivatives [17]. The sublimation of tetrachloro-1,3-disilacyclobutane intermediates at 250°C under 0.1 torr pressure demonstrates effective purification [17]. This technique proves particularly valuable for removing non-volatile impurities and achieving high-purity crystalline products [17].

Chromatographic purification methods complement distillation techniques for analytical-scale preparations [14]. Column chromatography on silica gel (200-300 mesh) using standard elution techniques provides effective separation of reaction products [14]. The selection of appropriate eluent systems depends on the polarity characteristics of target compounds and co-products [14].

Product isolation protocols must account for the moisture sensitivity of 1,1-dichlorosilacyclobutane [4]. Storage under inert gas atmospheres prevents hydrolysis reactions that generate hydrogen chloride and silanol products [4]. Temperature control during storage, preferably below 15°C in cool and dark environments, maintains product stability over extended periods [4]. The implementation of these protocols ensures maintenance of product purity exceeding 98% as determined by gas chromatography analysis [4].

Table 1: Physical Properties of 1,1-Dichlorosilacyclobutane
PropertyValueReference Source
Molecular FormulaC₃H₆Cl₂SiMultiple commercial sources
Molecular Weight (g/mol)141.07Sigma-Aldrich, TCI
CAS Registry Number2351-33-9Chemical databases
Boiling Point (°C)113-115Literature data
Melting Point (°C)<0TCI technical data
Density (g/cm³)1.19-1.20Sigma-Aldrich specifications
Refractive Index1.464 (n₂₀/D)Sigma-Aldrich data
Flash Point (°C)20-21TCI safety data
AppearanceColorless to yellow liquidCommercial specifications
Table 2: Industrial-Scale Production Parameters
ParameterTypical Range/ValueOptimal Conditions
Reaction Temperature (°C)40-7050-60
Pressure (atm)0.8-1.21.0
Catalyst TypeLewis acids (AlCl₃, FeCl₃)Ferric chloride (0.02-0.2 wt%)
Solvent SystemAprotic organic solventsDiethyl ether, THF
Reaction Time (hours)4-246-12
Yield Range (%)40-8570-84
Purification MethodFractional distillationVacuum distillation at reduced pressure
Table 3: Laboratory-Scale Synthesis Methods Comparison
MethodReaction ConditionsYield (%)AdvantagesLimitations
Pyrolysis of 1,1-dichlorosilacyclobutane250°C, 0.1 torr, quartz tube41High purity productHigh temperature required
Ring-closing from linear precursorsRoom temperature, ethereal solution99Mild conditions, high conversionLimited substrate scope
Transsilylation reactions20°C, 20 hours, Et₂O solvent73Selective formation of complexesRequires specialized reagents
Catalytic cyclization100°C, N₂ atmosphere, DMF62-89Functional group toleranceMetal catalyst residues
Wurtz-type coupling-5°C to RT, LiAlH₄ reduction37Direct cyclic product formationLow overall yield
Table 4: Catalyst Systems for Ring-Closing Reactions
Catalyst TypeSpecific CatalystLoading (mol%)Temperature (°C)Selectivity
Palladium complexesPd(MeCN)₂Cl₂/tBuDavePhos5100High
Rhodium catalystsRh/BINAP complex2-580-120Excellent
Iron-based systemsFeCl₃, Fe(OTf)₃0.02-0.2 wt%40-70Moderate
Nickel catalystsNi(0) with phosphine ligands5-1060-100Good
Lewis acidsAlCl₃, BF₃·Et₂O10-200-50Variable
Table 5: Gas-Phase vs Liquid-Phase Synthesis Optimization
ParameterGas-Phase SynthesisLiquid-Phase Synthesis
Reaction Temperature (°C)400-90020-100
Pressure RequirementsReduced pressure (12-16 torr)Atmospheric to moderate
Product SelectivityGood for thermal decompositionHigh with proper catalysis
Side Reaction ControlLimited by residence timeBetter catalyst control
Heat Transfer EfficiencyExcellentModerate
Mixing RequirementsNot criticalCritical for homogeneity
Product RecoveryCondensation requiredDirect separation
Energy ConsumptionHighModerate

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (63.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2351-33-9

Wikipedia

Silacyclobutane, 1,1-dichloro-

General Manufacturing Information

Silacyclobutane, 1,1-dichloro-: ACTIVE

Dates

Modify: 2023-08-16

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